5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C26H25N5OS2 and its molecular weight is 487.64. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Activity
Thiazolo[3,2-b]-1,2,4-triazole derivatives have been studied for their anti-inflammatory activities. A research study synthesized various thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and evaluated their anti-inflammatory properties. The study concluded that certain compounds exhibited significant anti-inflammatory activities (Tozkoparan et al., 1999).
Angiotensin II Antagonism
Compounds related to 1,2,4-triazoles and 1,2,4-triazoles themselves have been assessed as angiotensin II (AII) antagonists. The research explored synthetic routes for these compounds, highlighting their potential in blocking AII pressor response in rats (Ashton et al., 1993).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of 1,2,4-triazole derivatives. For instance, a study synthesized 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones, showing good activity against various bacterial strains (Tehranchian et al., 2005). Another study focused on the synthesis of thiazolidinone derivatives with notable antimicrobial properties against several bacterial and fungal strains (Patel, Kumari, & Patel, 2012).
Antitubercular Activity
Compounds like 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives have been synthesized and evaluated for their antitubercular activity, with several compounds showing promising results against Mycobacterium tuberculosis (Shinde et al., 2019).
Potential Anti-HIV Properties
Studies have been conducted on the synthesis of compounds like 10-aryl-, 10-aralkyl-, and 10-heteraryl-9H-naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones to assess their potential as anti-HIV agents. However, initial evaluations showed that these compounds were inactive against HIV (Liu, Shih, & Lee, 1993).
Oxidative Stress Prevention
Some thiazolo[3,2-b]-1,2,4-triazoles have been investigated for their role in preventing ethanol-induced oxidative stress in mouse brain and liver, demonstrating potential protective effects (Aktay, Tozkoparan, & Ertan, 2005).
Mechanism of Action
Properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5OS2/c32-25-24(34-26-27-18-28-31(25)26)23(21-12-7-17-33-21)30-15-13-29(14-16-30)22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,17-18,22-23,32H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDJATAZLLMICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CS4)C5=C(N6C(=NC=N6)S5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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